{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine
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Overview
Description
{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine is a chemical compound with a complex structure that includes a chloropyridine moiety and a phenylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine typically involves the reaction of 5-chloropyridine-2-ol with 3-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a ligand in receptor studies. It can bind to specific receptors and help in understanding their function and structure .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications in these industries .
Mechanism of Action
The mechanism of action of {3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- {3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanol
- {3-[(5-Chloropyridin-2-yl)oxy]phenyl}acetic acid
- {3-[(5-Chloropyridin-2-yl)oxy]phenyl}ethanamine
Uniqueness
{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine is unique due to its specific combination of a chloropyridine moiety and a phenylmethanamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
[3-(5-chloropyridin-2-yl)oxyphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-5-12(15-8-10)16-11-3-1-2-9(6-11)7-14/h1-6,8H,7,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJOKOUFQANERP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)Cl)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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